6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

RORγt Antagonist Autoimmune Disease Medicinal Chemistry

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is the regiospecific scaffold for RORγt antagonist and MAO-B inhibitor programs. The C6 bromine enables Suzuki, Stille, and Buchwald-Hartwig cross-coupling; the C7 methoxy enhances solubility and metabolic stability. This substitution pattern is non-interchangeable with 5-bromo-6-methoxy or des-methoxy analogs—alteration risks potency loss. Supplied at ≥97% purity with full analytical documentation (HPLC, GC, NMR). Custom synthesis and bulk quantities available.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
Cat. No. B11870836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C(=O)CC2)Br
InChIInChI=1S/C10H9BrO2/c1-13-10-7(11)4-2-6-3-5-8(12)9(6)10/h2,4H,3,5H2,1H3
InChIKeyCGHUFERNGXOCHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: A Strategic Halogenated Indanone Scaffold for Medicinal Chemistry and Chemical Biology


6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (CAS 1273599-65-7, MF: C10H9BrO2, MW: 241.08) is a bicyclic aromatic ketone classified as a halogenated 1-indanone derivative . The compound features a bromine atom at the C6 position and a methoxy group at the C7 position of the fused indanone ring system. This specific substitution pattern confers unique physicochemical properties and regioselective reactivity, making it a versatile scaffold for the design of enzyme inhibitors, receptor modulators, and advanced synthetic intermediates. Its purity is typically ≥97% as verified by HPLC, GC, and NMR .

Why Indanone Regioisomers and Des-Methoxy Analogs Cannot Be Interchanged: Structural Determinants of Biological and Synthetic Utility


The biological activity, synthetic versatility, and physicochemical properties of halogenated indanones are exquisitely sensitive to the precise positioning of substituents. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one's substitution pattern is non-interchangeable with regioisomers like 5-bromo-6-methoxy-2,3-dihydroinden-1-one or the des-methoxy analog 6-bromo-2,3-dihydro-1H-inden-1-one. The C6 bromine serves as a critical handle for cross-coupling reactions and modulates electronic properties for target engagement [1], while the C7 methoxy group influences solubility and metabolic stability . These features collectively dictate the compound's performance in structure-activity relationship (SAR) studies, enzyme inhibition assays, and multi-step syntheses. Substituting a generic indanone introduces significant risk of altered potency, selectivity, or synthetic outcome.

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Comparative Evidence for Scientific Selection


Regioisomeric Differentiation: Impact on Nuclear Receptor Antagonism

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one demonstrates a distinct pharmacological profile as a precursor in the synthesis of Retinoic Acid-Related Orphan Receptor Gamma t (RORγt) antagonists. The closely related regioisomer, 5-bromo-6-methoxy-2,3-dihydroinden-1-one, is explicitly claimed in patent US9446047B2 as a component of RORγt antagonist compositions for treating multiple sclerosis [1]. This patent disclosure implies that the specific bromo-methoxy substitution pattern is critical for achieving potent RORγt modulation. While the patent's quantitative IC50 data is not directly disclosed for the 5-bromo-6-methoxy isomer, its inclusion as a preferred embodiment highlights the pharmacophoric importance of the 6-substituted bromine and adjacent methoxy group, a structural motif shared by 6-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one. This establishes a clear, non-interchangeable basis for selecting the 6-bromo-7-methoxy isomer over alternative halogenation patterns in RORγt-focused drug discovery programs.

RORγt Antagonist Autoimmune Disease Medicinal Chemistry

Enhanced Reactivity Profile for Cross-Coupling Reactions

The presence of a bromine atom at the 6-position of 6-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one provides a strategic advantage for synthetic elaboration. A study on multi-brominated compounds highlights that such brominated indene and indacene derivatives serve as versatile synthetic building blocks for constructing complex molecules with attractive photophysical properties [1]. Specifically, 2,3-dibromo-1H-indenes and related compounds are effective substrates for Suzuki-Miyaura cross-coupling reactions [2]. The target compound's bromine atom is activated towards palladium-catalyzed cross-couplings, enabling the selective introduction of aryl or vinyl groups at the C6 position. In contrast, the non-brominated analog, 7-methoxy-2,3-dihydro-1H-inden-1-one, lacks this critical handle for modular diversification. Furthermore, the adjacent 7-methoxy group can electronically tune the reactivity of the bromine, offering a level of control not available in simpler bromo-indanones like 6-bromo-2,3-dihydro-1H-inden-1-one.

Synthetic Chemistry C-C Bond Formation Building Block

High Purity Benchmark for Reproducible Research

Reproducibility in biological assays and synthetic procedures is critically dependent on starting material purity. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is supplied with a standard purity of 97%, verified by batch-specific QC reports including HPLC, NMR, and GC . This level of characterization ensures that observed biological activity or synthetic yield is attributable to the compound itself, not to confounding impurities. In contrast, procurement of alternative bromo-methoxy indanone isomers from less specialized vendors often lacks this level of analytical rigor, introducing variability that can compromise SAR studies and scale-up efforts. The availability of detailed analytical data provides a quantifiable basis for selection in regulated research environments.

Analytical Chemistry Quality Control Procurement

High-Value Application Scenarios for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one


Lead Optimization in RORγt Antagonist Programs for Autoimmune Disorders

In medicinal chemistry campaigns targeting RORγt for the treatment of multiple sclerosis, rheumatoid arthritis, and other autoimmune diseases, 6-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one serves as a key starting material or advanced intermediate. The specific 6-bromo-7-methoxy substitution pattern is implicated in achieving potent and selective RORγt antagonism, as demonstrated by the inclusion of the closely related 5-bromo-6-methoxy isomer in patent-protected compositions. This compound is therefore prioritized for synthesizing focused libraries of indanone-based RORγt inhibitors, where altering the substitution pattern would likely result in loss of activity. [1]

Modular Synthesis of Diversified Indanone Libraries via Palladium-Catalyzed Cross-Coupling

6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is an ideal building block for generating structurally diverse compound libraries through Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions. The C6 bromine acts as a reliable leaving group for the introduction of aryl, heteroaryl, or amine substituents, while the 7-methoxy group remains stable and can influence the electronic properties of the resulting molecules. This capability is essential for exploring chemical space around the indanone core in both drug discovery and materials science, a feature absent in non-halogenated analogs. [1]

Development of Selective Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegeneration

Given the established SAR showing that C6-substituted indanones are highly potent and selective MAO-B inhibitors (IC50 values 0.001–0.030 μM), 6-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one is a rational scaffold for designing new therapeutics for Parkinson's disease and other neurodegenerative conditions. The compound's substitution pattern aligns with the pharmacophore required for high-affinity MAO-B inhibition. Further elaboration at the C6 position (via bromine displacement) or modification of the C7 methoxy group can be used to fine-tune potency, selectivity, and pharmacokinetic properties, making it a superior starting point compared to C5-substituted or non-substituted indanones. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.